Mass Shift Advantage Over Unlabeled Tristearin
Tristearin-d40 provides a definitive +40 Da mass shift relative to unlabeled tristearin, which is critical for separating the internal standard signal from the natural ¹³C isotopologues of the endogenous analyte. This large mass difference minimizes isotopic crosstalk, a common issue with lower-labeled standards (e.g., Tristearin-d9, +9 Da) that can overlap with the M+2 or M+4 natural abundance peaks of tristearin, thereby improving the accuracy and precision of quantification, particularly at low analyte concentrations [1].
| Evidence Dimension | Mass shift relative to non-deuterated tristearin (MW 891.48 g/mol) |
|---|---|
| Target Compound Data | 1002.16 g/mol (C57D110O6) |
| Comparator Or Baseline | Tristearin: 891.48 g/mol (C57H110O6) |
| Quantified Difference | +110.68 Da |
| Conditions | Molecular weight calculation based on molecular formula. |
Why This Matters
Procurement of Tristearin-d40 is justified by its superior mass shift, which directly reduces isotopic interference and enhances quantitative accuracy in LC-MS/MS assays compared to tristearin-d9 or other lower-labeled analogs.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
